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dctA protein, Sinorhizobium meliloti - 147953-36-4

dctA protein, Sinorhizobium meliloti

Catalog Number: EVT-1519819
CAS Number: 147953-36-4
Molecular Formula: C10H10N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods: The synthesis of dctA involves standard molecular biology techniques such as polymerase chain reaction (PCR) for amplification of gene sequences. Mutational analysis has been employed to understand the functional aspects of the protein, utilizing selective agents like fluoroorotic acid to isolate mutants with altered transport capabilities .

Technical Details: The dctA gene was amplified from chromosomal DNA using specific primers designed to flank the gene region. This process allows for the creation of deletion mutants or point mutations to study their effects on transport functionality .

Molecular Structure Analysis

Structure: The dctA protein is characterized by multiple transmembrane helices typical of transporter proteins. Notably, mutations affecting transmembrane regions have been linked to changes in substrate specificity and transport efficiency .

Data: Structural analysis through sequence alignment has revealed conserved residues among members of the glutamate transporter family, indicating critical sites for function. For instance, a glycine residue at a specific position is highly conserved across various species, suggesting its importance in maintaining structural integrity or function .

Chemical Reactions Analysis

Reactions: The primary chemical reactions involving dctA are related to the transport of dicarboxylic acids across the bacterial membrane. This process can be influenced by environmental factors such as pH and substrate availability. The uptake of these substrates is essential for energy production and metabolic processes within S. meliloti during symbiotic interactions .

Technical Details: Experimental setups often involve measuring uptake rates of labeled substrates in mutant strains to assess functional capacity compared to wild-type strains. Such analyses help elucidate the kinetics of substrate transport and the influence of specific mutations on these rates .

Mechanism of Action

The mechanism by which dctA facilitates transport involves substrate binding followed by conformational changes in the protein that allow passage through the membrane. DctA operates as an antiporter, where the influx of dicarboxylates is coupled with efflux mechanisms or other ion exchanges, ensuring cellular homeostasis during nutrient uptake .

Physical and Chemical Properties Analysis

Physical Properties: DctA is a membrane-associated protein that exhibits characteristics typical of integral membrane proteins, including hydrophobic regions that span the lipid bilayer.

Chemical Properties: The protein's functionality is dependent on its structural conformation, which can be affected by environmental conditions such as pH and ionic strength. These factors can alter substrate affinity and transport rates .

Relevant Data or Analyses: Studies show that certain mutations can significantly impair transport efficiency or alter substrate specificity, underscoring the importance of precise structural features for optimal function .

Applications

The study of dctA in Sinorhizobium meliloti has significant implications in agricultural biotechnology, particularly in enhancing nitrogen fixation in crops through improved symbiotic relationships with legumes. Understanding the transport mechanisms can lead to genetic modifications aimed at increasing efficiency in nutrient uptake, thereby improving crop yields and sustainability practices in agriculture . Additionally, insights gained from dctA research contribute to broader knowledge regarding transporter proteins across various organisms, potentially influencing drug delivery systems and metabolic engineering approaches in microbial systems .

Introduction to the dctA Protein in *Sinorhizobium meliloti*

Biological Role in Symbiotic Nitrogen Fixation

Within the root nodule ecosystem, dctA serves as the principal gateway for carbon compounds essential for powering nitrogen fixation. During symbiosis, legume hosts (such as alfalfa) supply C4-dicarboxylates—primarily malate, succinate, and fumarate—derived from photosynthetic products. These compounds are transported across two biological barriers: the plant-derived peribacteroid membrane and the bacterial membrane, where dctA performs this critical transport function. Biochemical studies demonstrate that dctA functions as a symporter, coupling dicarboxylate uptake with proton import (2H⁺ per dicarboxylate molecule), driven by the pH gradient between the alkaline bacteroid interior and acidic peribacteroid space [7] [8].

The physiological indispensability of dctA is underscored by mutational analysis: dctA null mutants form apparently normal nodules but completely fail to fix nitrogen ("Fix⁻" phenotype). These bacteroids remain viable but metabolically paralyzed, unable to generate sufficient ATP or reductant for nitrogenase activity. Recent genetic complementation experiments reveal surprising substrate specificity nuances. When S. meliloti dctA mutants express maeP (a heterologous malate-specific transporter from Streptococcus gallolyticus), nitrogen fixation recovers at 50% of wild-type levels in alfalfa, despite negligible succinate or fumarate transport. This demonstrates that malate alone can sustain functional symbiosis, challenging the historical view of succinate as the primary substrate [7].

Table 1: Substrate Specificity and Symbiotic Impact of dctA

SubstrateTransport EfficiencyRole in SymbiosisKm (mM)
MalateHighPrimary carbon source0.05-0.1
SuccinateHighestEfficiently utilized0.01-0.02
FumarateModerateUtilized0.1-0.2
AspartateLowSecondary substrate0.5-1.0
OrotateModerateNon-physiological role1.7
MaleateNot transportedNot utilized-

The metabolic rationale for dicarboxylate dependence lies in bacteroid physiology. Once inside bacteroids, these compounds enter the tricarboxylic acid (TCA) cycle, generating NADH, ATP, and carbon skeletons essential for nitrogenase function. Each N₂ molecule reduced requires at least 16 ATP molecules, creating enormous energy demands met exclusively through dicarboxylate catabolism. Beyond energy metabolism, dctA-mediated transport influences nodule development. Mutants with partial dctA function (e.g., G114D mutation in transmembrane helix 3) permit early nodule formation but cannot complete symbiotic maturation, indicating that transporter efficiency directly regulates infection thread progression and bacteroid differentiation [1] [6] [8].

Evolutionary Significance in Rhizobia-Legume Interactions

The dct gene cluster exhibits remarkable evolutionary patterns reflective of its symbiotic centrality. Phylogenetic analyses place dctA within the bacterial C4-dicarboxylate transporter subfamily, distinct from eukaryotic glutamate transporters but sharing a common ancestral origin. Across α- and β-rhizobia (e.g., Sinorhizobium, Bradyrhizobium, Cupriavidus), dctA resides on symbiotic megaplasmids (pSymA in S. meliloti) or genomic islands that undergo horizontal transfer. This genetic mobility facilitates the spread of symbiotic capability among soil bacteria—a process accelerated by host selection pressure [4] [8] [9].

Legumes exert sophisticated selective sanctions on rhizobial partners based on symbiotic performance. Plants preferentially allocate resources to nodules containing "efficient" nitrogen-fixing bacteroids while terminating support to those harboring dctA-deficient strains. This is evidenced by transcriptomic studies showing upregulated plant defense responses and nodule senescence genes in ineffective nodules. Such sanctions prevent bacterial cheating—where non-fixing strains exploit host resources without reciprocating nitrogen—thereby maintaining mutualism evolutionary stability. The dctA gene's conservation across diverse nitrogen-fixing rhizobia (Table 2) underscores its irreplaceable role in this co-evolutionary arms race [5] [9].

Table 2: Evolutionary Conservation of dctA Across Rhizobia

OrganismHost PlantGenomic LocationAmino Acid Identity to S. meliloti dctA (%)
Sinorhizobium melilotiAlfalfapSymA100
Rhizobium leguminosarumPeaChromosome78
Bradyrhizobium japonicumSoybeanSymbiosis island65
Mesorhizobium lotiLotusSymbiosis island71
Cupriavidus taiwanensisMimosaPlasmid62

Structural adaptations in dctA reflect host-specific evolutionary pressures. For instance, S. meliloti dctA transports aspartate efficiently—a trait potentially advantageous in Medicago nodules where aspartate concentrations are elevated. Conversely, Bradyrhizobium strains exhibit higher succinate affinity, possibly reflecting soybean nodule biochemistry. This functional diversification suggests that while the core transport mechanism is conserved, subtle substrate preference differences arise from co-adaptation with specific legume hosts. Such specialization optimizes carbon-nitrogen exchange efficiency within each symbiotic partnership [8] [9].

Structural and Functional Classification Within the Glutamate Transporter Family

DctA belongs to the widespread glutamate transporter family (TC# 2.23), which includes mammalian neurotransmitter transporters and bacterial nutrient uptake systems. Within this family, dctA clusters specifically in the bacterial C4-dicarboxylate transporter subfamily, sharing <30% sequence identity with human glutamate transporters but >60% with other rhizobial dctA homologs. Hydropathy analysis predicts eight transmembrane α-helices (TM I-VIII), with both N- and C-termini located cytoplasmically—a topology experimentally confirmed through PhoA fusion studies. This architecture features two reentrant loops (HP1 and HP2) between TM6 and TM7 that dip into but do not cross the membrane, forming a substrate-binding pore distinct from typical secondary transporters [3] [8].

Functionally critical conserved motifs govern dctA's transport mechanism. Motif A (Ser-X-X-Ser) in reentrant loop HP1 likely participates in substrate coordination, while Motif B (Gly-X-X-X-Asp) in TM7 facilitates cation (H⁺/Na⁺) coupling essential for symport activity. The highly conserved glycine at position 114 (TM3) is functionally indispensable—mutations like G114D reduce transport efficiency by >70% without abolishing it completely. Structural modeling suggests this residue maintains helix flexibility during the transport cycle. Additional motifs include Motif C (TM7), which binds substrate carboxylate groups, and Motif D (TM8), which determines substrate specificity differences between dicarboxylate and glutamate transporters [1] [3] [8].

Table 3: Key Functional Motifs in dctA Protein

MotifLocationConserved SequenceFunction
AReentrant loop HP1S-X-X-SSubstrate binding pocket
BTransmembrane helix 7G-X-X-X-DCation (H⁺/Na⁺) binding
CTransmembrane helix 7V/I-X-G-A-X-X-X-T/SCarboxylate group recognition
DTransmembrane helix 8G-X₃-P-X-X-X-GSubstrate specificity determination
G114Transmembrane helix 3GlycineHelix flexibility and conformational change

DctA exhibits broad substrate plasticity, transporting physiological dicarboxylates (succinate, malate, fumarate) and non-dicarboxylates like orotate (Km≈1.7 mM) and aspartate. This plasticity stems from its substrate-binding pocket architecture, which accommodates molecules with specific spatial configurations: an optimal 4.0-5.5Å distance between carboxylate groups and an extended molecular conformation. Compounds violating these parameters—like maleate (cis-isomer of fumarate)—are excluded. Functional analyses of mutants reveal that substrate specificity can be decoupled from induction capability; maleate potently induces dctA expression via DctB/DctD but is not transported, indicating distinct recognition mechanisms for transport versus regulation [2] [8].

The transport cycle involves conformational transitions between outward-open, occluded, and inward-open states, driven by proton coupling and substrate binding. During symbiosis, dctA operates under microoxic conditions (10-40 nM O₂), necessitating redox homeostasis adaptations. Biochemical evidence suggests that NADPH from the oxidative pentose phosphate pathway maintains critical cysteine residues in reduced states, preventing oxidative inactivation. This functional integration with antioxidant systems highlights how dctA's activity is finely tuned to the unique nodule microenvironment [1] [5] [7].

Properties

CAS Number

147953-36-4

Product Name

dctA protein, Sinorhizobium meliloti

Molecular Formula

C10H10N2O

Synonyms

dctA protein, Sinorhizobium meliloti

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